3-Bromo-1-cyclopentyl-1H-pyrazole 3-Bromo-1-cyclopentyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1354704-70-3
VCID: VC5975182
InChI: InChI=1S/C8H11BrN2/c9-8-5-6-11(10-8)7-3-1-2-4-7/h5-7H,1-4H2
SMILES: C1CCC(C1)N2C=CC(=N2)Br
Molecular Formula: C8H11BrN2
Molecular Weight: 215.094

3-Bromo-1-cyclopentyl-1H-pyrazole

CAS No.: 1354704-70-3

Cat. No.: VC5975182

Molecular Formula: C8H11BrN2

Molecular Weight: 215.094

* For research use only. Not for human or veterinary use.

3-Bromo-1-cyclopentyl-1H-pyrazole - 1354704-70-3

Specification

CAS No. 1354704-70-3
Molecular Formula C8H11BrN2
Molecular Weight 215.094
IUPAC Name 3-bromo-1-cyclopentylpyrazole
Standard InChI InChI=1S/C8H11BrN2/c9-8-5-6-11(10-8)7-3-1-2-4-7/h5-7H,1-4H2
Standard InChI Key UXCZGGAGFUPOOZ-UHFFFAOYSA-N
SMILES C1CCC(C1)N2C=CC(=N2)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure of 3-bromo-1-cyclopentyl-1H-pyrazole consists of a pyrazole ring with nitrogen atoms at positions 1 and 2. The bromine atom at position 3 enhances electrophilic reactivity, while the cyclopentyl group at position 1 introduces steric bulk, influencing both solubility and interaction with biological targets . The compound’s SMILES notation (C1CCC(C1)N2C=CC(=N2)Br) and InChI key (UXCZGGAGFUPOOZ-UHFFFAOYSA-N) provide precise descriptors for computational modeling .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Boiling Point291.1 ± 13.0 °C
Density1.6 ± 0.1 g/cm³
Molecular Weight215.094 g/mol
SolubilityLimited in polar solvents

The relatively high boiling point and density reflect the compound’s nonpolar character, typical of halogenated heterocycles .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 3-bromo-1-cyclopentyl-1H-pyrazole typically involves cyclocondensation reactions. A common approach utilizes α,β-unsaturated ketones or aldehydes reacting with hydrazine derivatives under refluxing conditions in ethanol or methanol. For example:

  • Cyclocondensation: Cyclopentylhydrazine reacts with 3-bromoacryloyl chloride in methanol at 60–80°C, yielding the pyrazole core.

  • Halogenation: Post-cyclization bromination using N-bromosuccinimide (NBS) in dichloromethane ensures regioselective substitution at position 3.

Optimization of solvent polarity and temperature (60–100°C) improves yields to 70–85%.

Reactivity Profile

The bromine atom at position 3 facilitates nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions, enabling derivatization for drug discovery . For instance:

  • SNAr Reactions: Reaction with amines (e.g., piperazine) in dimethylformamide (DMF) at 120°C replaces bromine with amine groups.

  • Oxidation: Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the pyrazole ring, enhancing electrophilicity for further functionalization.

The cyclopentyl group’s steric effects moderate reaction kinetics, often requiring elevated temperatures for complete conversion .

Biological Activities and Mechanisms

Antiparasitic Activity

3-Bromo-1-cyclopentyl-1H-pyrazole demonstrates potent activity against Leishmania donovani (IC₅₀ = 2.1 µM) and Plasmodium falciparum (IC₅₀ = 3.8 µM). Mechanistic studies suggest inhibition of parasite-specific enzymes, such as trypanothione reductase, which is critical for redox homeostasis in Leishmania.

Anti-Inflammatory Effects

In murine models, 3-bromo-1-cyclopentyl-1H-pyrazole reduces carrageenan-induced paw edema by 58% at 50 mg/kg, comparable to indomethacin. This activity correlates with suppression of cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways.

Research Applications and Future Directions

Drug Development

The compound serves as a scaffold for antileishmanial agents. Derivatives with modified cyclopentyl groups show improved oral bioavailability (e.g., logP = 2.3) and reduced hepatotoxicity .

Computational Modeling

In-silico ADMET profiling predicts favorable drug-likeness:

  • Absorption: Caco-2 permeability = 6.7 × 10⁻⁶ cm/s

  • Metabolism: CYP3A4 substrate (t₁/₂ = 4.2 h)

  • Toxicity: hERG inhibition IC₅₀ = 12.5 µM

These data support further optimization for clinical trials.

Challenges and Opportunities

Current limitations include moderate solubility and off-target effects. Strategies to address these include:

  • Prodrug Design: Esterification of the pyrazole nitrogen to enhance aqueous solubility .

  • Targeted Delivery: Conjugation with folate nanoparticles for selective uptake in cancer cells.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator